3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea
Description
3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is a urea derivative characterized by a 2,4-dimethoxyphenyl substituent and a 2-hydroxy-2-phenylpropyl moiety. Urea derivatives are of significant interest in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. The 2,4-dimethoxyphenyl group is a common pharmacophore in inhibitors targeting redox-related enzymes, as seen in chalcone derivatives with antimalarial activity . The hydroxy-phenylpropyl side chain may influence solubility and binding kinetics, analogous to other urea-based compounds synthesized via amine reactions with selenating reagents .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,13-7-5-4-6-8-13)12-19-17(21)20-15-10-9-14(23-2)11-16(15)24-3/h4-11,22H,12H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWREZNCWBAKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 2-hydroxy-2-phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea with analogous compounds in terms of structure, synthesis, and bioactivity.
Chalcone Derivatives with 2,4-Dimethoxyphenyl Groups
A series of chalcones, such as (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, were synthesized via Claisen-Schmidt reactions and tested as inhibitors of the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction . Key comparisons include:
- Activity Insights: The chalcone’s 2,4-dimethoxyphenyl group contributes to ~38% inhibition, while its amino group forms electrostatic interactions critical for binding . The target urea lacks the α,β-unsaturated ketone but retains methoxy groups, which may enhance hydrophobic interactions. Its urea NH groups could mimic the chalcone’s amino group in forming hydrogen bonds.
- Synthesis : Chalcones are synthesized via base-catalyzed aldol condensation, whereas the target urea likely requires urea-forming reactions (e.g., carbamate intermediates or amine-isocyanate coupling).
Urea Derivatives with Phenylalkyl Side Chains
The compound 1-(3-phenylpropyl)urea (C6H4(CH2)3NHCONH2) shares a phenylalkyl-urea scaffold with the target molecule. It was synthesized via reaction of 3-phenylpropan-1-amine with Woollins’ reagent (a selenium-based reagent) .
- Structural Impact: The target urea’s branched 2-hydroxy-2-phenylpropyl side chain may improve steric complementarity to enzyme pockets compared to linear chains.
- Synthetic Flexibility : Woollins’ reagent enables selenium incorporation in ureas , but the target compound’s synthesis may prioritize oxygen-based functional groups (e.g., methoxy, hydroxy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
